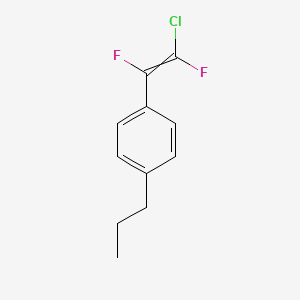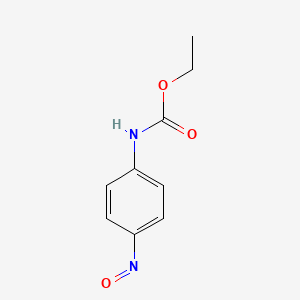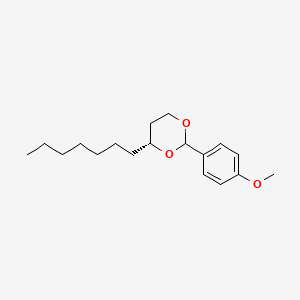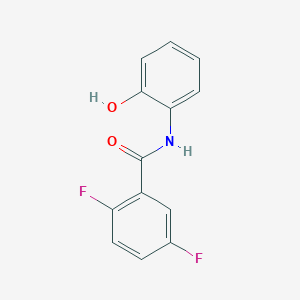
1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. These compounds are characterized by the presence of halogen atoms (chlorine and fluorine in this case) attached to an aromatic ring. The compound’s structure includes a benzene ring substituted with a propyl group and a 2-chloro-1,2-difluoroethenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene typically involves the halogenation of a suitable precursor. One possible route is the reaction of 4-propylbenzene with 2-chloro-1,2-difluoroethene under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the selective substitution of the hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters would be essential to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of hydrocarbons with fewer halogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in studying the effects of halogenated aromatic hydrocarbons on biological systems.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene would depend on its specific interactions with molecular targets. The halogen atoms may interact with enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-1,2-difluoroethenyl)-4-methylbenzene
- 1-(2-Chloro-1,2-difluoroethenyl)-4-ethylbenzene
- 1-(2-Chloro-1,2-difluoroethenyl)-4-butylbenzene
Uniqueness
1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene is unique due to its specific substitution pattern, which influences its chemical properties and reactivity
Propiedades
Número CAS |
594862-74-5 |
|---|---|
Fórmula molecular |
C11H11ClF2 |
Peso molecular |
216.65 g/mol |
Nombre IUPAC |
1-(2-chloro-1,2-difluoroethenyl)-4-propylbenzene |
InChI |
InChI=1S/C11H11ClF2/c1-2-3-8-4-6-9(7-5-8)10(13)11(12)14/h4-7H,2-3H2,1H3 |
Clave InChI |
WUABZTPZACMREK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(=C(F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)

![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

